

Crystal Structure of N-Desmethyl Diltiazem Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *N-Desmethyl Diltiazem Hydrochloride*
Cat. No.: *B15578061*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Diltiazem is the principal active metabolite of Diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension and angina.[1][2] Understanding the solid-state properties, particularly the crystal structure, of this metabolite is crucial for drug development, formulation, and ensuring therapeutic efficacy. This document provides a technical guide on the crystal structure of **N-Desmethyl Diltiazem Hydrochloride**. While a comprehensive, publicly available single-crystal X-ray diffraction study for **N-Desmethyl Diltiazem Hydrochloride** is not available, this guide consolidates known data for the parent compound, Diltiazem Hydrochloride, and outlines the definitive experimental protocols required for its determination. This approach provides a robust framework for researchers seeking to characterize this specific metabolite.

Introduction to N-Desmethyl Diltiazem

Diltiazem undergoes metabolism in the body, primarily through the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7, to form N-Desmethyl Diltiazem.[1] This metabolite retains pharmacological activity, binding to cerebral cortex homogenates and inhibiting contractions in vascular smooth muscle.[1] Given its role as an active metabolite, its physicochemical properties, including its crystalline form, are of significant interest for understanding its behavior in pharmaceutical formulations and biological systems.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4] This information is invaluable for:

- Molecular Conformation: Understanding the molecule's spatial arrangement.[5]
- Stereochemistry: Unambiguously determining the absolute configuration of chiral centers.[3]
- Intermolecular Interactions: Identifying forces like hydrogen bonds that dictate crystal packing.[5]
- Structure-Activity Relationship (SAR): Correlating structural features with biological function to guide drug design.[5]

Crystallographic Data: Diltiazem Hydrochloride as a Reference

In the absence of specific published data for the N-desmethyl metabolite, the crystal structure of the parent drug, Diltiazem Hydrochloride ($C_{22}H_{26}N_2O_4S \cdot HCl$), serves as an essential reference. X-ray powder diffraction analysis has revealed that Diltiazem Hydrochloride crystallizes in an orthorhombic unit cell. The established crystallographic data are summarized below.

Table 1: Crystallographic Data for Diltiazem Hydrochloride

Parameter	Value	Reference
Chemical Formula	C ₂₂ H ₂₇ ClN ₂ O ₄ S	
Molecular Weight	450.98 g/mol	[2]
Crystal System	Orthorhombic	
Space Group	Not Specified in Source	
Unit Cell a	9.08(1) Å	
Unit Cell b	42.09(4) Å	
Unit Cell c	6.03(1) Å	
Unit Cell Volume (V)	2305 Å ³	
Molecules per Unit Cell (Z)	Not Calculated in Source	

Data obtained from powder diffraction analysis, which shows good agreement with single-crystal analysis.[6]

Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure, such as that of **N-Desmethyl Diltiazem Hydrochloride**, follows a well-established workflow. This section details the generalized, yet critical, experimental protocols involved.[5][7]

Step 1: Single Crystal Growth

Obtaining high-quality single crystals is the most crucial and often challenging precursor to a successful SCXRD experiment.[4][5] The slow evaporation technique is a common and effective method for organic compounds.

- Protocol for Slow Evaporation:
 - Solvent Selection: Choose a solvent (or solvent mixture) in which **N-Desmethyl Diltiazem Hydrochloride** has moderate solubility. Suitable candidates include methanol, ethanol,

dichloromethane, or ethyl acetate.[5]

- **Solution Preparation:** Prepare a near-saturated solution of the compound in the selected solvent at a constant temperature.
- **Incubation:** Transfer the solution to a clean vessel, cover it loosely to allow for slow solvent evaporation, and place it in a vibration-free, temperature-stable environment.
- **Crystal Harvesting:** Once crystals of suitable size (typically >0.1 mm) have formed, they are carefully removed from the mother liquor.[5]

Step 2: X-ray Diffraction Data Collection

This phase involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.[8]

- **Protocol for Data Collection:**
 - **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop.[5]
 - **Instrumentation:** The crystal is placed on a diffractometer (e.g., Bruker SMART APEX II) equipped with a monochromatic X-ray source, most commonly Molybdenum (Mo-K α , λ = 0.71073 Å).[5][8]
 - **Data Acquisition:** Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5] The diffractometer rotates the crystal through a series of angles, collecting diffraction data as frames in small increments (0.1° to 0.3°). A full data collection can take several hours.[8]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to generate a model of the crystal structure.

- **Protocol for Structure Solution:**
 - **Data Reduction:** The raw diffraction intensities are integrated, corrected for experimental factors, and reduced to a list of unique reflections.

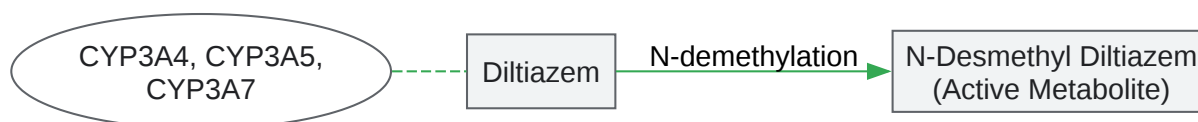
- Phase Problem Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[3][8]
- Model Building and Refinement: Atoms are assigned to the peaks in the electron density map. This initial model is then refined using least-squares minimization to improve the fit between the calculated and observed diffraction data, resulting in the final, precise crystal structure.

Visualization of Key Processes

To clarify the relationships and workflows discussed, the following diagrams are provided.

Metabolic Pathway

Diltiazem is metabolized into N-Desmethyl Diltiazem, its primary active metabolite.



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Metabolic conversion of Diltiazem.

Experimental Workflow

The process of determining a crystal structure follows a logical sequence from material preparation to final data analysis.

Workflow for Single-Crystal X-ray Diffraction.

Conclusion

While the definitive crystal structure of **N-Desmethyl Diltiazem Hydrochloride** is not presently found in the public domain, this guide provides the necessary framework for its determination. By utilizing the crystallographic data of the parent Diltiazem Hydrochloride as a starting point and adhering to the detailed experimental protocols for crystal growth, data collection, and structure refinement, researchers are well-equipped to elucidate the precise solid-state

structure of this important metabolite. Such data is fundamental to advancing structure-based drug design and optimizing pharmaceutical formulations.

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